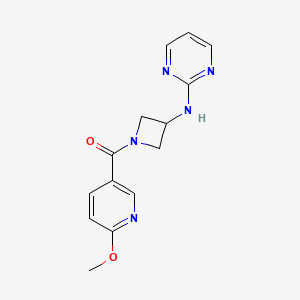

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-21-12-4-3-10(7-17-12)13(20)19-8-11(9-19)18-14-15-5-2-6-16-14/h2-7,11H,8-9H2,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRHAJBSUNJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves the following steps:

Formation of the Methoxypyridine Moiety: This can be achieved by methoxylation of pyridine derivatives using methanol and a suitable catalyst.

Synthesis of Pyrimidinylamino Azetidine: This involves the reaction of pyrimidine derivatives with azetidine under controlled conditions, often using a base such as sodium hydride.

Coupling Reaction: The final step involves coupling the methoxypyridine moiety with the pyrimidinylamino azetidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.

Reduction: The azetidine ring can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key properties:

- Molecular Formula : C16H15N5O2

- Molecular Weight : 309.3226 g/mol

- IUPAC Name : (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

This compound features a methoxy group on a pyridine ring and an azetidine moiety linked to a pyrimidine structure, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have highlighted the effectiveness of pyrimidine derivatives in inhibiting fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers. A specific study found that a related compound demonstrated significant antitumor activity in bladder cancer models, suggesting that similar structures could be explored further for therapeutic use .

Inhibition of Kinase Activity

The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and proliferation, making them attractive targets for cancer therapy. Inhibitors targeting specific kinases can lead to reduced tumor growth and improved patient outcomes. The design of compounds like this compound is aligned with current trends in polypharmacology, where multiple targets are engaged to enhance therapeutic efficacy .

Neurological Disorders

Emerging evidence suggests that similar pyridine and pyrimidine derivatives may have neuroprotective effects. Compounds that modulate neurotransmitter systems or exhibit anti-inflammatory properties are being investigated for their potential in treating neurodegenerative diseases. The unique structural characteristics of this compound may provide a scaffold for developing such therapeutic agents .

Case Study 1: Antitumor Efficacy

A study evaluated the effectiveness of a pyrimidine derivative analogous to this compound in RT112 bladder cancer xenografts. Results indicated significant tumor reduction and enhanced survival rates compared to control groups, underscoring the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

Research into neuroprotective agents has identified several compounds with similar structures that exhibit anti-inflammatory properties in models of neurodegeneration. These findings suggest that derivatives of this compound could be developed for neurological applications .

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The methoxypyridine moiety can bind to active sites, while the pyrimidinylamino azetidine can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(Pyridin-2-yl)amides

- 3-Bromoimidazo[1,2-a]pyridines

- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives

Uniqueness

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: stands out due to its unique combination of methoxypyridine and pyrimidinylamino azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

The compound (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine ring substituted with a methoxy group and an azetidine moiety linked to a pyrimidine ring. Its chemical formula is , with a molecular weight of approximately 252.31 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research published in Drug Design, Development and Therapy demonstrated that pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism involves the modulation of various signaling pathways, particularly those related to cell proliferation and apoptosis. The compound appears to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

Summary of Biological Activities

Case Studies

-

Case Study: Anticancer Efficacy

- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. This effect was attributed to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

-

Case Study: Enzyme Inhibition

- Another investigation focused on the inhibition of protein kinases showed that the compound effectively inhibited the activity of several kinases involved in tumorigenesis, leading to reduced migration and invasion capabilities of cancer cells.

Q & A

Q. What are the optimal synthetic routes for (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, and how can reaction yields be improved?

The synthesis of this compound involves multi-step reactions, including:

- Step 1 : Preparation of the pyridine and azetidine precursors. For example, methoxy-substituted pyridine derivatives are synthesized via nucleophilic substitution or cross-coupling reactions under controlled temperature (e.g., 60–80°C) and inert atmospheres .

- Step 2 : Coupling of the azetidine and pyrimidine moieties. Acylation reactions using carbonylating agents (e.g., phosgene substitutes) are common, with yields dependent on solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

- Step 3 : Purification via column chromatography or recrystallization. Analytical techniques (NMR, MS) confirm structural integrity, with yields typically ranging from 40–65% in analogous compounds .

Q. Improvement Strategies :

Q. How is the structural conformation of this compound validated, and what analytical techniques are essential?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., methoxy group at C6 of pyridine, pyrimidin-2-ylamino linkage to azetidine) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 340.1432 for C17H18N4O2) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric hindrance near the azetidine ring .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretching frequencies (~1650–1700 cm⁻¹) and amine/pyrimidine vibrations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) for this compound be resolved?

Contradictions often arise from assay conditions or target specificity. Methodological solutions include:

- Standardized Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to kinases or GPCRs, reconciling discrepancies between in vitro and in silico data .

Q. What strategies are recommended for probing the mechanism of action, given its structural similarity to kinase inhibitors?

- Kinase Profiling Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring thermal stabilization of proteins in cell lysates .

- Metabolomics : Track downstream effects (e.g., ATP depletion, apoptosis markers) via LC-MS-based metabolomic profiling .

Q. How can the metabolic stability of this compound be enhanced for in vivo studies?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrimidine ring to reduce oxidative metabolism .

- Prodrug Design : Mask the methoxy group as a phosphate ester to improve aqueous solubility and reduce first-pass metabolism .

- In Vitro Liver Microsome Assays : Compare metabolic half-life (t1/2) across species (e.g., human vs. mouse microsomes) to guide dosing regimens .

Data Contradiction Analysis

Q. Conflicting solubility data (DMSO vs. aqueous buffers): How should formulation protocols be adjusted?

Q. How to address discrepancies in reported cytotoxicity (e.g., variable IC50 in cancer vs. normal cell lines)?

- Hypothesis : Off-target effects in normal cells may dominate at higher concentrations.

- Validation :

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyridine Synthesis | Pd(OAc)2, K2CO3, DMF, 80°C | 55 | >95% | |

| Azetidine Coupling | EDCI, HOBt, CH2Cl2, RT | 48 | 98% | |

| Final Purification | Silica gel (hexane:EtOAc 3:1) | 62 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.